3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Description

Chemical Identity and Classification

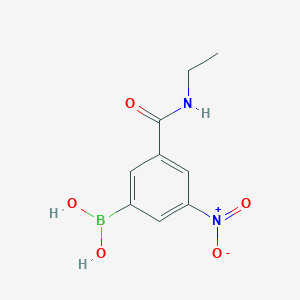

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS 871332-79-5) is a boronic acid derivative characterized by its distinct functional groups: a boronic acid moiety (-B(OH)₂), a nitro group (-NO₂), and an ethylcarbamoyl substituent (-NHCOC₂H₅). Its molecular formula is C₉H₁₁BN₂O₅, with a molecular weight of 238.01 g/mol. The compound belongs to the arylboronic acid family, a class of organoboron compounds widely used in synthetic chemistry and medicinal research.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 871332-79-5 |

| Molecular Formula | C₉H₁₁BN₂O₅ |

| Molecular Weight | 238.01 g/mol |

| Purity | ≥95% (HPLC) |

| Melting Point | 187–191°C |

| Density | 1.37 g/cm³ (predicted) |

| pKa | 6.35 (predicted) |

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitro and ethylcarbamoyl groups confer unique electronic and steric properties.

Historical Context and Development

The synthesis of phenylboronic acid derivatives dates to the late 19th century, with Michaelis and Becker’s pioneering work on benzeneboronyl dichloride. However, this compound emerged more recently as part of efforts to optimize boronic acids for biomedical applications. Its development aligns with the broader trend of modifying nitroaromatic compounds—common in early nonsteroidal antiandrogens (NSAAs)—to reduce toxicity while retaining bioactivity.

In the 2010s, researchers began replacing nitro groups in NSAAs with boronic acids to mitigate hepatic toxicity caused by nitro metabolite generation. This compound represents a strategic hybrid, combining the nitro group’s hydrogen-bonding capacity with the boronic acid’s ability to form reversible covalent bonds with biological targets.

Position in Contemporary Boronic Acid Research

Boronic acids have gained prominence in drug discovery, materials science, and catalysis. This compound exemplifies three key research directions:

- Targeted Cancer Therapies : Its structural analogs inhibit androgen receptor (AR) signaling in prostate cancer cells by mimicking the pharmacophore of NSAAs like flutamide.

- Enzyme Inhibition : The boronic acid group interacts with serine residues in enzymes, as seen in proteasome inhibitors like bortezomib.

- Synthetic Versatility : The nitro group facilitates electrophilic substitution reactions, enabling further functionalization for ligand design.

Recent studies highlight its role in developing covalent AR antagonists, where the boronic acid forms a bond with Arg752, stabilizing the antagonist-receptor complex.

Structural Significance in Organometallic Chemistry

The compound’s boronic acid moiety is central to its reactivity in metal-catalyzed reactions. In Suzuki-Miyaura couplings, it acts as an aryl donor, pairing with palladium catalysts to form biaryl structures. The nitro and ethylcarbamoyl groups influence regioselectivity by modulating the electron density of the aromatic ring.

Key Structural Interactions :

- The boronic acid group coordinates with Pd(0) catalysts, forming a transmetalation intermediate.

- The nitro group withdraws electrons, enhancing the electrophilicity of the boron atom.

- The ethylcarbamoyl substituent introduces steric hindrance, affecting reaction kinetics in crowded catalytic environments.

This multifunctional architecture underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science.

Propriétés

IUPAC Name |

[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBAGEDRZQWROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657435 | |

| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-79-5 | |

| Record name | B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid typically involves multi-step organic reactions. One common approach is the nitration of a phenylboronic acid derivative followed by the introduction of the ethylcarbamoyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylcarbamoyl group can be introduced through a reaction with ethyl isocyanate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The ethylcarbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium(II) acetate, triphenylphosphine, potassium carbonate, and an organic solvent like toluene.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 3-(Ethylcarbamoyl)-5-aminophenylboronic acid.

Substitution: Biaryl derivatives.

Hydrolysis: 3-(Carboxyethylcarbamoyl)-5-nitrophenylboronic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Research

The compound has been explored for its potential as an anticancer agent. Boronic acids are known to interact with biological targets such as proteasomes and kinases, making them valuable in drug design. Research indicates that derivatives of boronic acids can act as inhibitors of the proteasome, which is crucial for protein degradation in cancer cells . Specifically, studies have shown that substituting nitro groups with boronic acid functionalities can enhance the efficacy of certain compounds against prostate cancer cells .

2. Antiviral Activity

Recent studies have highlighted the potential antiviral applications of boronic acid derivatives, including 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. For instance, benzoxaborole derivatives have demonstrated inhibitory activity against viruses like SARS-CoV-2 and Dengue virus, suggesting that similar compounds might also exhibit antiviral properties . The structural modifications involving boronic acids can enhance selectivity and reduce cytotoxicity against non-target cells.

Organic Synthesis

1. C–N Coupling Reactions

This compound can participate in C–N coupling reactions, which are critical in organic synthesis for forming amine bonds. The compound has been utilized in reductive coupling processes involving nitro compounds, leading to the formation of N-arylamine products . This application is particularly significant in synthesizing pharmaceuticals where amine functionalities are required.

2. Functionalization of Nitro Compounds

The ability to replace nitro groups with boronic acid functionalities opens new avenues for modifying existing pharmaceutical compounds. This approach not only potentially enhances the therapeutic profile of existing drugs but also provides a pathway for developing new bioactive molecules .

Materials Science

1. Sensor Development

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing sensors for glucose and other biomolecules. The incorporation of this compound into sensor designs could enhance sensitivity and specificity due to its unique electronic properties imparted by the nitro group .

2. Drug Delivery Systems

Research into bioresponsive drug delivery systems has identified phenylboronic acids as promising candidates due to their pH responsiveness. The modifications introduced by this compound can be tailored to improve drug release profiles in physiological conditions, making it a candidate for targeted therapy .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can reversibly bind to diols, making it useful in the design of sensors and drug delivery systems. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid | C₉H₁₀BN₂O₅ | 238.01 | 871332-79-5 | -NO₂ (5-position), -NHCOC₂H₅ (3-position) |

| 3-Carboxy-5-nitrophenylboronic acid | C₈H₆BNO₆ | 222.95 | N/A | -NO₂ (5-position), -COOH (3-position) |

| 3-(N-Propylaminocarbonyl)-5-nitrophenylboronic acid | C₁₀H₁₃BN₂O₅ | 252.04 | 871332-88-6 | -NO₂ (5-position), -NHCOC₃H₇ (3-position) |

| 3-Ethoxycarbonyl-5-nitrophenylboronic acid | C₉H₁₀BNO₆ | 238.99 | 850568-37-5 | -NO₂ (5-position), -COOCH₂CH₃ (3-position) |

| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 167.00 | 13331-27-6 | -NO₂ (3-position) |

Key Observations :

- Electron-Withdrawing Effects: The nitro group (-NO₂) in all analogs enhances the electrophilicity of the boronic acid, facilitating cross-coupling reactions. However, the ethylcarbamoyl group in the target compound introduces hydrogen-bonding capability, unlike the ester (-COOCH₂CH₃) or carboxylic acid (-COOH) groups .

- Lipophilicity: The ethylcarbamoyl substituent offers moderate lipophilicity compared to the more polar carboxylic acid group in 3-carboxy-5-nitrophenylboronic acid.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Safety: The propyl analog (3-(N-Propylaminocarbonyl)-5-nitrophenylboronic acid) is classified as harmful via inhalation, skin contact, or ingestion, with irritant properties . The ethyl analog likely shares similar hazards due to structural similarity.

Research Findings and Implications

- Synthetic Utility : The ethylcarbamoyl group stabilizes intermediates in boronic acid-mediated reactions, as seen in nickel-catalyzed carbonylation studies .

- Positional Effects : Substitution patterns influence reactivity. For example, 3-ethoxycarbonyl-5-nitrophenylboronic acid (CAS: 850568-37-5) is less polar than the target compound, favoring organic-phase reactions .

Activité Biologique

Overview

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and drug delivery systems. This compound is characterized by its unique structural features, including an ethyl carbamoyl group and a nitro substituent on the phenyl ring, which contribute to its reactivity and biological interactions.

- Molecular Formula : CHBNO

- Molecular Weight : 224.1 g/mol

- CAS Number : 871332-79-5

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property typical of boronic acids. This interaction can inhibit enzymes that rely on these substrates, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors, particularly in the context of proteases and glycosidases. The presence of the nitro group enhances the electrophilicity of the boron atom, facilitating interactions with active site residues in enzymes.

Antiviral Properties

Recent studies have explored the antiviral potential of boronic acid derivatives against various viral infections. For instance, modifications similar to those found in this compound have shown promising results against hepatitis B virus (HBV) and human immunodeficiency virus (HIV) .

Case Studies

-

Antiviral Activity Against HBV :

A study demonstrated that compounds with similar structural motifs exhibited significant inhibition of HBV replication at concentrations as low as 10 μM, suggesting that this compound may possess comparable antiviral properties . -

Enzyme Inhibition Studies :

Another investigation focused on the inhibitory effects of boronic acids on glycosidases, revealing that derivatives with electron-withdrawing groups like nitro enhance binding affinity and specificity towards enzyme active sites .

Research Findings

A summary of relevant findings regarding the biological activity of this compound includes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) with a halogenated aryl precursor (e.g., 3-bromo-5-nitrobenzamide) and ethylcarbamoyl-substituted boronic acid. Optimal conditions include a 1:1.2 molar ratio of aryl halide to boronic acid, Na₂CO₃ as a base, and refluxing in a 1,4-dioxane/water (3:1) solvent system under inert gas . Yield improvements (>70%) are observed with pre-degassing to eliminate oxygen. Lower yields (<50%) may result from competing protodeboronation due to the electron-withdrawing nitro group destabilizing the boronic acid intermediate .

Q. Which spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boronic acid coordination states (e.g., trigonal vs. tetrahedral boron) in solvents like DMSO-d₆, with shifts typically between 28–32 ppm for free boronic acids .

- FT-IR : Confirms the presence of B–O (1350–1310 cm⁻¹) and C=O (1680–1650 cm⁻¹) stretches. The nitro group’s asymmetric stretching (1540–1500 cm⁻¹) can indicate conjugation effects .

- X-ray crystallography : Resolves steric effects of the ethylcarbamoyl and nitro substituents on the boronic acid’s planarity, critical for predicting reactivity in cross-couplings .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and amide substituents impact the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The nitro group reduces electron density at the boron center, enhancing oxidative addition but increasing susceptibility to protodeboronation. Computational DFT/B3LYP studies (e.g., Gaussian 09) show that the nitro group lowers the LUMO energy (-2.1 eV vs. -1.7 eV for unsubstituted analogs), accelerating transmetallation but requiring stringent anhydrous conditions to avoid hydrolysis . The ethylcarbamoyl group introduces steric hindrance, which can be mitigated using bulky ligands like SPhos to stabilize the palladium intermediate .

Q. How can researchers resolve contradictions in reported bioactivity data for nitro-substituted phenylboronic acids?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., β-lactamase targeting) may arise from assay conditions:

- pH sensitivity : Boronic acids form reversible esters with serine residues in enzymes, but the nitro group’s pKa (~7.5) affects binding at physiological pH. Use buffered solutions (pH 7.4) with 1 mM MgCl₂ to stabilize the tetrahedral boronate intermediate .

- Stereochemical interference : The ethylcarbamoyl group’s orientation may block active-site access. Molecular docking (AutoDock Vina) with rigid receptor models can predict binding poses, validated by mutagenesis studies .

Q. What strategies optimize stability for long-term storage of this boronic acid?

- Methodological Answer :

- Lyophilization : Freeze-drying in the presence of mannitol (1:1 w/w) reduces hydrolysis, extending shelf life to >12 months at -20°C .

- Chelation : Add 1% (v/v) triethylamine to neutralize acidic protons, preventing dimerization. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Data Contradiction Analysis

Q. Why do computational models and experimental kinetic data sometimes conflict for nitroarylboronic acids?

- Methodological Answer : Discrepancies often arise from solvent effects omitted in DFT calculations. For example, aqueous solvation models may underestimate the stabilization of the boronate anion. Hybrid QM/MM simulations (e.g., using CP2K) incorporating explicit water molecules improve agreement with experimental rate constants . Additionally, competing side reactions (e.g., nitro group reduction under catalytic conditions) are not always modeled computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.